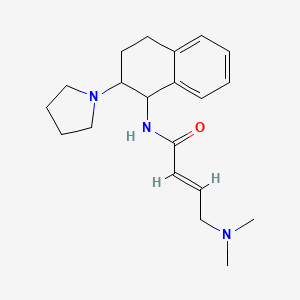

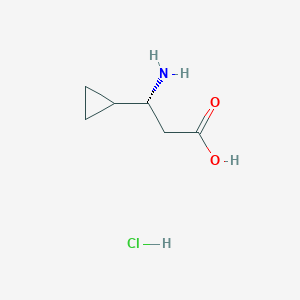

![molecular formula C21H16N4O4 B3006512 5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide CAS No. 1189681-93-3](/img/structure/B3006512.png)

5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an amine group, and a piperazine ring . These groups are common in many pharmaceuticals and synthetic compounds .

Synthesis Analysis

While the exact synthesis of this compound is not available, sulfonamides like this are typically synthesized by reacting sulfonyl chlorides with an amine . Similarly, piperazine rings can be formed through several methods, including the reaction of a dicarbonyl compound with ammonia .Molecular Structure Analysis

The molecule contains a sulfonyl group (O=S=O) connected to an amine group (−NH2), which is a characteristic of sulfonamides . It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated . Piperazines can also participate in various reactions, including acylation and alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, sulfonamides are crystalline and relatively unreactive .Applications De Recherche Scientifique

Antibacterial, Antifungal, and Anthelmintic Applications

This compound and its derivatives have been explored for their potential in antibacterial, antifungal, and anthelmintic activity. A study conducted by Khan et al. (2019) synthesized and characterized a series of sulfonamides and alkylated piperazine derivatives, including compounds similar to the one . Some of these compounds showed significant activities against bacteria, fungi, and helminths, suggesting their potential as therapeutic agents in these areas (Khan et al., 2019).

Anticancer Potential

Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent, within the international scientific program "NCI-60 Human Tumor Cell Lines Screen". The compounds with a piperazine substituent showed promising results in in vitro tests on various cancer cell lines, highlighting their potential as anticancer agents (Turov, 2020).

Molecular Hybridization in Drug Design

A study by Jadala et al. (2019) employed molecular hybridization, combining the features of combretastatin‐A4 acids with sulfonyl piperazine scaffolds, including compounds similar to the one . This approach led to the development of compounds with significant antiproliferative activity against various human cancer cell lines, demonstrating the utility of this compound's structure in innovative drug design (Jadala et al., 2019).

Potential for Treating Age-Related Diseases

Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, which includes structures similar to the compound . These analogues, which possessed free radical scavenger and chelating groups, showed potential for the preventive treatment of age-related diseases like cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O4/c1-12-7-13(2)9-15(8-12)25-6-5-16(26)19(23-25)21-22-20(24-29-21)14-3-4-17-18(10-14)28-11-27-17/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQHKSNPZIOJCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3006438.png)

![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3006439.png)

![Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate](/img/structure/B3006442.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)

![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)

![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)

![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)